molecular formula C19H20BrN5O3 B2601457 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-90-9

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2601457
CAS No.: 899981-90-9
M. Wt: 446.305
InChI Key: UXMKFBDXPVWBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The structure features two benzyl groups: a 5-bromo-2-methoxybenzyl group at the triazole N1 position and a 3-methoxybenzyl group at the carboxamide N-position.

Properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-27-15-5-3-4-12(8-15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)6-7-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMKFBDXPVWBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.

    Introduction of Substituents: The amino, bromo, and methoxybenzyl groups are introduced through various substitution reactions. For example, the bromo group can be introduced via bromination using bromine or N-bromosuccinimide (NBS).

    Amidation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at reactive functional groups, including the amino (-NH₂) and methoxy (-OCH₃) moieties.

Reagent Conditions Product
Potassium permanganate (KMnO₄)Acidic/aqueous, refluxOxidized derivatives (e.g., nitro groups)
Chromium trioxide (CrO₃)Basic conditionsCarbonyl-containing derivatives

These reactions are monitored using thin-layer chromatography (TLC) and confirmed via NMR spectroscopy.

Reduction Reactions

Reduction targets the carboxamide (-CONH₂) group and the triazole ring.

Reagent Conditions Product
Lithium aluminum hydride (LiAlH₄)Anhydrous ether, 0°C–RTAlcohol (-CH₂OH) or amine derivatives
Sodium borohydride (NaBH₄)Aqueous ethanol, RTReduced triazole derivatives

The carboxamide group is particularly reactive under these conditions, yielding bioactive intermediates.

Substitution Reactions

The compound exhibits reactivity at the bromine-substituted benzyl group and the triazole ring.

Reaction Type Reagent Conditions Product
Nucleophilic substitutionAmines, alkyl halidesBasic conditions, heatTriazole derivatives with altered substituents
Electrophilic substitutionCyanocarboimidatesLewis acids (e.g., AlMe₃)Substituted benzyl groups

Solid-phase synthesis methods, such as those involving dithiocarbazate linkers, enable controlled substitution on the triazole core .

Reaction Monitoring and Characterization

Key analytical techniques include:

Technique Purpose Key Findings
TLCReaction completion, purityVisualizes product formation
NMR spectroscopyStructural confirmationIdentifies functional group transformations
Mass spectrometryMolecular weight validationConfirms product identity

Mechanistic Insights

The triazole scaffold’s stability and electron-rich nature enable diverse reactivity. For example:

  • Copper-catalyzed cycloadditions (e.g., azide-alkyne reactions) are foundational to its synthesis .

  • Nucleophilic aromatic substitution on benzyl groups is facilitated by electron-withdrawing substituents (e.g., bromine) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety have shown promising anticancer properties. For instance, studies have evaluated similar compounds against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • K-562 (Chronic Myeloid Leukemia)

However, specific studies on this compound have reported limited cytotoxic effects against these cell lines within the tested concentration ranges. Further investigation is necessary to explore its full potential in cancer treatment.

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes, particularly protein kinases such as:

  • CDK2/Cyclin E
  • Abl Kinase

While some derivatives of triazole exhibit inhibitory effects on these kinases, the specific compound did not demonstrate significant inhibitory activity in preliminary studies. This suggests that while it may have potential as an enzyme inhibitor, further optimization of its structure may be required to enhance this property .

Case Study 1: Anticancer Screening

In a study aimed at screening various triazole derivatives for anticancer activity, the compound was included in a panel of tests against established cancer cell lines. Results indicated that while some related compounds exhibited significant cytotoxicity, this specific compound did not achieve the same level of efficacy. This highlights the need for structural modifications to improve its therapeutic potential.

Case Study 2: Enzyme Inhibition Assays

Another research effort focused on evaluating the enzyme inhibition potential of triazole derivatives. The compound was tested alongside others for its ability to inhibit CDK2 and Abl kinase activities. The findings suggested that while some analogs showed promise, this particular compound's activity was below the threshold needed for therapeutic application. This emphasizes the importance of further chemical exploration to enhance its inhibitory capabilities .

Mechanism of Action

The mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not well-documented. triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Substituents (R1, R2) Biological Activity Key References
Target Compound R1: 5-Br, 2-OMe; R2: 3-OMe SOS response inhibition (IC₅₀ ~32 µM in related analogs); β-turn mimetic properties
5-Amino-1-(5-Bromo-2-Methoxybenzyl)-N-(2-Chlorobenzyl)-1H-1,2,3-Triazole-4-Carboxamide R1: 5-Br, 2-OMe; R2: 2-Cl Improved LexA cleavage inhibition (IC₅₀ ~14 µM)
5-Amino-1-(4-Bromobenzyl)-N-(3,4-Dimethoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide R1: 4-Br; R2: 3,4-diOMe Anticancer activity (GP = -27.3% in SNB-75 CNS cancer cells)
5-Amino-N-(2,4-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide R1: 4-F; R2: 2,4-diOMe Antiproliferative activity (renal cancer RXF 393 cells: GP = -13.4%)
5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide (Parent Scaffold) R1: CH₂CONH₂; R2: H Broad-spectrum activity (C3d immune response, mycobacterial proteasome)

Key Observations:

Substituent Effects on Bioactivity: Bromine at R1 (e.g., 5-bromo in the target compound) enhances DNA-binding inhibition in bacterial SOS pathways compared to non-halogenated analogs . Methoxy groups on R1 or R2 improve solubility and β-turn mimetic behavior, critical for LexA cleavage inhibition . Chlorine substitution (e.g., 2-chloro in R2) increases potency, as seen in the analog with IC₅₀ = 14 µM versus 32 µM for the parent scaffold .

Anticancer Activity :

  • Fluorophenyl or dimethoxyphenyl groups in R2 correlate with selective antiproliferative effects. For example, the 4-fluorophenyl analog shows activity against renal cancer cells .

Synthetic Flexibility :
The modular synthesis of this scaffold allows substitutions at both R1 and R2 positions, enabling rapid SAR exploration. Microwave-assisted synthesis (as in ) is frequently employed for triazole derivatives .

Pharmacological and Analytical Characterization

Structural Validation

Crystallographic data for related compounds (e.g., 5-substituted triazoles) are refined using SHELXL, confirming the planar triazole core and substituent orientations .

Spectroscopic Data (Compared to and ):

  • IR Spectroscopy :
    • Target compound: NH stretch (~3327 cm⁻¹), C-Br (~539 cm⁻¹) .
    • Analog with thione group: Additional C=S peak at 1234 cm⁻¹ .
  • ¹H-NMR :
    • Aromatic protons in the target compound appear as multiplets (δ 6.77–7.04 ppm), distinct from analogs with electron-withdrawing groups (e.g., 2-chloro) that shift upfield .

Biological Activity

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

  • Common Name : this compound
  • CAS Number : 899981-90-9
  • Molecular Formula : C19H20BrN5O3
  • Molecular Weight : 446.3 g/mol

Anticancer Activity

Research indicates that compounds within the triazole class exhibit significant anticancer properties. Specifically, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis and inhibition of proliferation
MDA-MB-231TBDPotentially through aromatase inhibition

In a study examining triazole derivatives, several compounds demonstrated potent inhibition of cancer cell growth, with specific emphasis on breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Similar triazole derivatives have been shown to exhibit activity against a range of pathogens:

Pathogen Activity
Staphylococcus aureusSignificant efficacy
Escherichia coliModerate efficacy
Pseudomonas aeruginosaVariable efficacy

The antimicrobial activity is attributed to the ability of triazoles to interfere with microbial cellular processes .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, this compound may possess additional pharmacological effects:

  • Anti-inflammatory Properties : Some triazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Effects : The presence of methoxy groups in the structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells .
  • Analgesic Effects : Preliminary studies suggest potential pain-relieving properties linked to its structural analogs.

Case Studies

A notable case study evaluated a series of triazole derivatives similar to this compound for their anticancer properties. The study reported that specific substitutions on the benzyl moiety significantly enhanced antiproliferative activity against MCF-7 cells compared to unsubstituted analogs .

Q & A

Q. What are the established synthetic routes and characterization methods for this compound?

The synthesis typically involves a multi-step approach, including:

  • Triazole core formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity in the 1,2,3-triazole ring .
  • Substituent introduction : Sequential alkylation/arylation of the triazole nitrogen using bromo-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide coupling : Activation of the carboxylic acid intermediate (e.g., via EDCI/HOBt) followed by reaction with 3-methoxybenzylamine . Characterization :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm .
  • X-ray crystallography : SHELXL refinement for absolute configuration validation, leveraging high-resolution data to resolve bromine/methoxy substituent orientations .

Q. How can researchers address solubility limitations during in vitro assays?

Solubility challenges arise from hydrophobic substituents (e.g., bromo-methoxybenzyl groups). Mitigation strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) in aqueous buffers, validated via dynamic light scattering (DLS) to confirm compound stability .
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) at the benzylic position while preserving bioactivity .

Advanced Research Questions

Q. What experimental designs are critical for evaluating enzyme inhibition selectivity?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) and off-target isoforms (e.g., HDACs) using fluorogenic substrates .
  • Crystallographic docking : Resolve ligand-enzyme complexes (via SHELX) to identify key interactions (e.g., halogen bonding with bromine) .
  • Competitive binding studies : Use isothermal titration calorimetry (ITC) to assess binding thermodynamics and specificity .

Q. How can structural contradictions in crystallographic data be resolved?

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices, particularly with bromine-heavy structures .
  • Validation tools : Use PLATON’s ADDSYM to detect missed symmetry elements and R1/R2 convergence criteria (<5% discrepancy) .

Q. What strategies optimize regioselectivity during triazole synthesis?

  • Catalyst tuning : Replace Cu(I) with Ru(II) catalysts for reversed regioselectivity (e.g., 1,4- vs. 1,5-substitution) .
  • Microwave-assisted synthesis : Reduce reaction times (10–15 min vs. hours) and improve yield (>85%) under controlled temperature (80–100°C) .

Q. How are bioactivity discrepancies addressed across assay platforms?

  • Orthogonal validation : Combine enzyme inhibition data with cell-based assays (e.g., apoptosis via flow cytometry) to confirm mechanism .
  • Metabolic stability testing : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .

Methodological Challenges and Solutions

Q. What are best practices for synthesizing derivatives with improved bioavailability?

  • Prodrug approaches : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability, followed by in situ hydrolysis .
  • LogP optimization : Introduce hydrophilic groups (e.g., PEG chains) while monitoring partition coefficients via HPLC (C18 column, MeOH/H₂O gradient) .

Q. How is compound stability assessed under physiological conditions?

  • Forced degradation studies : Expose to pH 1–10 buffers (37°C, 24 hr) and analyze via LC-MS for degradation products (e.g., debromination or triazole ring cleavage) .
  • Light sensitivity : Store in amber vials under N₂ atmosphere to prevent photodegradation of bromo substituents .

Future Research Directions

  • Targeted delivery : Conjugate with tumor-homing peptides (e.g., RGD motifs) to enhance specificity .
  • Polypharmacology : Explore dual inhibition profiles (e.g., kinase + enzyme targets) via combinatorial library screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.